molecular formula C15H11N3O3 B232254 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide

2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide

Cat. No. B232254
M. Wt: 281.27 g/mol
InChI Key: LZYLGNCXFDSCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide is a chemical compound that belongs to the quinoline family. This compound has been widely studied due to its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also interfere with the DNA replication process, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, the compound has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of the compound with improved biological activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 2-aminonicotinic acid with 2-chloro-3-formylquinoline in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound.

Scientific Research Applications

2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.

properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H11N3O3/c19-13-9-5-1-2-6-10(9)17-14(20)12(13)15(21)18-11-7-3-4-8-16-11/h1-8H,(H,16,18,21)(H2,17,19,20)

InChI Key

LZYLGNCXFDSCFU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=CC=CC=N3

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=N3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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